4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is an organic compound with the molecular formula C6H3ClIN3.
Mechanism of Action
Target of Action
It’s common for pyrazolo-pyridine derivatives to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that pyrazolo-pyridine derivatives often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Based on the general properties of pyrazolo-pyridine derivatives, it can be inferred that this compound may influence several biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of this compound .
Preparation Methods
The synthesis of 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves organic synthesis reactions. One common method is the reaction of 3-bromo-4-chloro-5-iodopyridine with potassium permanganate in dichloromethane, followed by a series of steps to form the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the pyrazolopyridine ring.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dichloromethane and tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Comparison with Similar Compounds
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
- 4-Chloro-1H-pyrazolo[4,3-c]pyridine
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
These compounds share a similar core structure but differ in the position and type of substituents on the ring system
Properties
IUPAC Name |
4-chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVPGWHQJRFJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693136 | |
Record name | 4-Chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186647-69-7 | |
Record name | 4-Chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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